
Thiomorpholine-4-carbonyl chloride
説明
Thiomorpholine-4-carbonyl chloride is a reagent that has been shown to inhibit the activity of thioimidazole in humans . It is used in pharmaceutical testing .
Synthesis Analysis
Thiomorpholine and its analogues are synthesized by various facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A procedure for the continuous flow generation of thiomorpholine in a two-step telescoped format was developed. The key step was the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials under highly concentrated (4 M) conditions, leading to the corresponding half-mustard intermediate in quantitative yield .Molecular Structure Analysis
The molecular formula of Thiomorpholine-4-carbonyl chloride is C5H8ClNOS . It contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ether (aliphatic) .Chemical Reactions Analysis
The general mechanism of reactions involving carbonyl compounds like Thiomorpholine-4-carbonyl chloride involves nucleophilic attack on the carbonyl, followed by removal of the leaving group .Physical And Chemical Properties Analysis
The predicted boiling point of Thiomorpholine-4-carbonyl chloride is 301.7±31.0 °C, and its predicted density is 1.345±0.06 g/cm3 .科学的研究の応用
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Thiomorpholine derivatives have been designed and synthesized as DPP-IV inhibitors . DPP-IV inhibitors stimulate the secretion of glucose-dependent insulin, inhibit the production of hepatic glucose, lower blood glucose level and promote the growth and differentiation of b-cells by promoting the activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This makes them a potential treatment for type 2 diabetes mellitus (T2DM) .
Stimuli-Responsive Materials for Biological Applications
New thiomorpholine oxide-containing polymers with tailored LCST at different pHs were developed in order to design stimuli-responsive materials for biological applications . These hydrophilic poly(thiomorpholine oxide ethyl methacrylate) polymers possess a pK a around 5.6 which denotes a weak acid character which could be exploited in biological applications .
将来の方向性
特性
IUPAC Name |
thiomorpholine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGGQTWPPNNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-4-carbonyl chloride | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

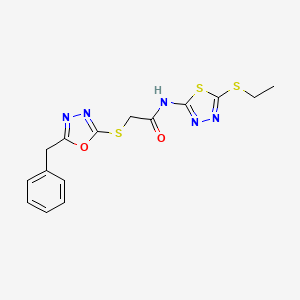
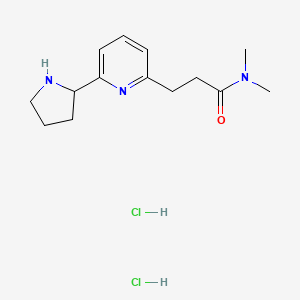
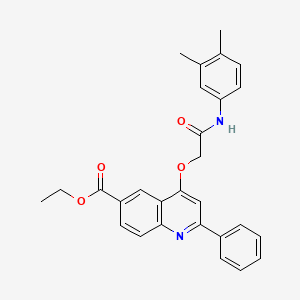


![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)
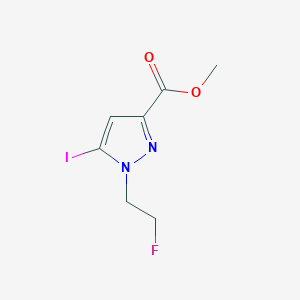
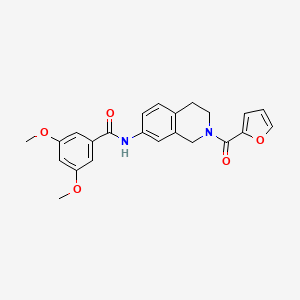

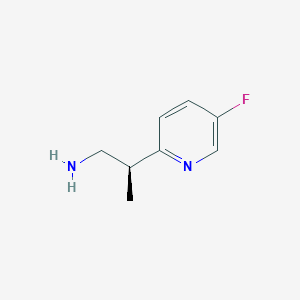
![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)
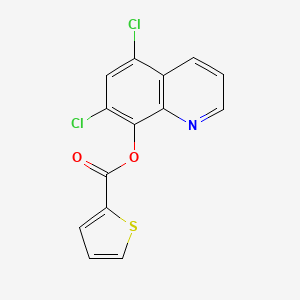
![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)